molecular formula C14H11Cl3N4O3 B375436 N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide

N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide

Cat. No.: B375436
M. Wt: 389.6g/mol
InChI Key: LHINQWHBMNBRJG-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide is a complex organic compound characterized by the presence of trichloro, nitro, and nicotinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-nitroaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with nicotinic acid or its derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the trichloro group can lead to various substituted derivatives .

Scientific Research Applications

N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}pyridine-3-carboxamide is unique due to its combination of trichloro, nitro, and nicotinamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11Cl3N4O3

Molecular Weight

389.6g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H11Cl3N4O3/c15-14(16,17)13(20-12(22)9-3-2-6-18-8-9)19-10-4-1-5-11(7-10)21(23)24/h1-8,13,19H,(H,20,22)

InChI Key

LHINQWHBMNBRJG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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